1-(4-Fluorophenyl)-2-(6-methoxypyridin-3-yl)ethan-1-one
CAS No.:
Cat. No.: VC18645749
Molecular Formula: C14H12FNO2
Molecular Weight: 245.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H12FNO2 |
|---|---|
| Molecular Weight | 245.25 g/mol |
| IUPAC Name | 1-(4-fluorophenyl)-2-(6-methoxypyridin-3-yl)ethanone |
| Standard InChI | InChI=1S/C14H12FNO2/c1-18-14-7-2-10(9-16-14)8-13(17)11-3-5-12(15)6-4-11/h2-7,9H,8H2,1H3 |
| Standard InChI Key | ZBTSUVTXLRMQEZ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NC=C(C=C1)CC(=O)C2=CC=C(C=C2)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture and Reactivity
The compound’s structure features two aromatic systems: a 4-fluorophenyl group at position 1 and a 6-methoxypyridin-3-yl group at position 2 of the ethanone backbone. The carbonyl group at the central ketone position () creates an electron-deficient site susceptible to nucleophilic attack, enabling participation in condensation reactions. The methoxy group (-OCH) on the pyridine ring enhances solubility through polar interactions while providing a site for demethylation under acidic or enzymatic conditions . Fluorine’s electronegativity at the para position of the phenyl ring influences electron distribution, potentially modulating bioavailability and target binding .
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 245.25 g/mol | |
| Canonical SMILES | COC1=NC=C(C=C1)CC(=O)C2=CC=C(C=C2)F | |
| Topological Polar Surface Area | 44.8 Ų |
The compound’s calculated polar surface area suggests moderate membrane permeability, a critical factor for central nervous system (CNS) drug candidates .
Spectroscopic Characterization
While experimental spectral data (e.g., NMR, IR) remain unpublished, computational predictions based on analogous structures indicate characteristic absorptions:
-
Carbonyl (C=O) Stretching: ~1680–1720 cm in IR
-
Aromatic Proton Signals: δ 7.8–8.2 ppm (pyridine H), δ 7.0–7.4 ppm (fluorophenyl H) in H NMR
-
Fluorine Chemical Shift: ~-110 ppm in F NMR
The methoxy group’s methyl protons are expected near δ 3.8–4.0 ppm, with deshielding effects from the adjacent oxygen .
Synthesis and Structural Modification
Multi-Step Synthetic Routes
The synthesis of 1-(4-fluorophenyl)-2-(6-methoxypyridin-3-yl)ethan-1-one typically employs convergent strategies coupling fluorophenyl and methoxypyridine precursors. A representative pathway involves:
-
Preparation of Methoxypyridine Intermediate:
-
Fluorophenyl Ethanone Synthesis:
-
Friedel-Crafts acylation of fluorobenzene with acetyl chloride derivatives generates 4-fluoroacetophenone.
-
-
Coupling and Cyclization:
Demethylation side reactions during bromination necessitate controlled conditions (room temperature, dilute solutions) to preserve the methoxy group .
Functionalization Opportunities
Structural modifications focus on three regions:
-
Carbonyl Group: Reductive amination or Grignard additions to form secondary alcohols or amines.
-
Methoxy Group: Demethylation to hydroxypyridine enhances hydrogen-bonding capacity .
-
Aromatic Rings: Electrophilic substitution (e.g., nitration, sulfonation) to modulate electronic properties.
Comparative studies with des-fluoro analogs show that fluorine’s presence increases metabolic stability by resisting oxidative degradation .
Comparative Analysis with Related Compounds
Pyridine vs. Pyrimidine Derivatives
Comparing 1-(4-fluorophenyl)-2-(6-methoxypyridin-3-yl)ethan-1-one with pyrimidine-containing analogs (e.g., 1-(4-fluorophenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)thio]ethan-1-one ):
| Feature | Pyridine Derivative | Pyrimidine Derivative |
|---|---|---|
| Solubility | Moderate (logP ~2.1) | Low (logP ~2.8) |
| Target Selectivity | COX-2, Bcl-2 | Tyrosine kinase |
| Synthetic Complexity | Multi-step coupling | Thioether formation |
Pyrimidine analogs exhibit broader kinase inhibition but suffer from reduced bioavailability .
Fluorophenyl-Containing Drug Candidates
The 4-fluorophenyl group is a common pharmacophore in FDA-approved drugs:
| Drug | Target | Therapeutic Area |
|---|---|---|
| Ciprofloxacin | DNA gyrase | Antibacterial |
| Fluoxetine | SERT | Antidepressant |
| Celecoxib | COX-2 | Anti-inflammatory |
This compound’s fluorophenyl group may confer similar advantages in target binding and pharmacokinetics .
Future Research Directions
Priority Investigations
-
Comprehensive ADMET Profiling: Systematic assessment of absorption, distribution, metabolism, excretion, and toxicity in preclinical models.
-
Target Deconvolution: Identification of primary molecular targets via chemoproteomics or siRNA screening.
-
Formulation Optimization: Development of nanocrystalline or lipid-based delivery systems to enhance solubility.
Synthetic Chemistry Innovations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume